molecular formula C23H17F2NO3S B2368653 (2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone CAS No. 1114657-64-5

(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone

Cat. No. B2368653
CAS RN: 1114657-64-5
M. Wt: 425.45
InChI Key: WIBGKDBCYYWWRV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains two fluorophenyl groups, a dimethylphenyl group, and a 1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

Again, without specific information, I can only speculate on the molecular structure. The compound likely has a complex three-dimensional structure due to the presence of the cyclic 1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl group .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the fluorine atoms and the sulfur atom in the 1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorine atoms could make the compound more electronegative .

Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • The study by Chahma et al. (2021) focuses on the synthesis, characterization, and modeling of two oligothiophenes bearing stable radicals. This research is significant in understanding the electronic properties and stability of related compounds in organic solvents and air, which can be essential for applications in material science and electronics Chahma, Riopel, & Arteca, 2021.

  • Shi et al. (2017) developed a new difluoro aromatic ketone monomer to prepare a series of poly(arylene ether sulfone)s. This research highlights the potential of similar compounds in creating materials with good hydroxide conductivity and alkaline stability, relevant in fuel cell technology Shi et al., 2017.

  • A study by Pouzet et al. (1998) synthesized (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and explored its reactivity towards sulfur- and oxygen-containing nucleophiles. This research provides insights into the chemical behavior of similar compounds, which could be crucial for developing new chemical entities with potential applications in pharmaceuticals or materials science Pouzet, Erdelmeier, Dansette, & Mansuy, 1998.

Applications in Material Science and Biochemistry

  • Woydziak et al. (2012) discuss the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. Fluorination enhances photostability and improves spectroscopic properties, indicating the potential use of similar fluorinated compounds in designing novel fluorophores for bioimaging and analytical applications Woydziak, Fu, & Peterson, 2012.

  • The research by Gauci and Magri (2022) on solvent-polarity reconfigurable fluorescent logic gates using compounds with a naphthalimide fluorophore, piperazine receptor, and aryl group showcases innovative applications in sensing and molecular electronics. This study underlines the versatility of related compounds in creating smart materials responsive to environmental changes Gauci & Magri, 2022.

Mechanism of Action

Without more information, it’s hard to predict the mechanism of action of this compound. If it’s a drug, the fluorophenyl groups could potentially interact with biological receptors .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research. Future work could involve synthesizing the compound and studying its properties and potential applications .

properties

IUPAC Name

(2,4-dimethylphenyl)-[6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO3S/c1-14-6-8-19(15(2)10-14)23(27)22-13-26(18-5-3-4-16(24)11-18)20-12-17(25)7-9-21(20)30(22,28)29/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBGKDBCYYWWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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